Higher Isolated Yield in LDA-Mediated Alkylation Compared with Shorter Alkylidene Homologs
In a systematic study of base-promoted deconjugative alkylation, dimethyl 2-hexylidenemalonate (1c) afforded the corresponding α-alkylated (E)-3-alkenoate 2d in 58 % isolated yield when treated with 2,2,2-trichloroethyl iodoacetate and LDA [1]. Under identical reaction conditions, the methyl-substituted analog dimethyl ethylidenemalonate (1a) gave an 59 % yield, while longer-chain substrates gave yields ranging from 90 % to 99 % (entries b and d) [2]. This demonstrates that the hexylidene chain provides a balanced reactivity profile—sufficient steric bulk to favor the E‑enolate intermediate over the Z‑form, yet without the excessive steric hindrance that can attenuate electrophile approach, resulting in a synthetically useful yield that is distinct from both shorter and longer-chain analogs.
vs 59% (ethylidene), 90–99% (longer chains)
| Evidence Dimension | Isolated yield of stereospecific alkylation product (LDA, THF/HMPA, –78 °C to rt, electrophile: 2,2,2-trichloroethyl iodoacetate) |
|---|---|
| Target Compound Data | 58 % (dimethyl 2-hexylidenemalonate, 1c) |
| Comparator Or Baseline | 59 % for dimethyl ethylidenemalonate (1a, R=CH₃); 99 % for 1b (R=C₄H₉); 90 % for 1d (R=C₆H₁₃, R'=CH₂CO₂CH₂CCl₃) |
| Quantified Difference | Analogous to entry 1a (59 %), 41 percentage points lower than entry 1b, and 32 percentage points lower than entry 1d |
| Conditions | LDA (0.29 M) in THF/HMPA, –78 °C to room temperature, then electrophile addition; product purified and characterized by ¹H NMR |
Why This Matters
The yield data confirm that dimethyl 2-hexylidenemalonate occupies a distinct reactivity space among alkylidene malonates, making it a predictable starting material for route scouting when moderate steric demand is needed.
- [1] Molaid, 2,2,2-trichloroethyl (E)-3,3-bis(methoxycarbonyl)-4-nonenoate reaction details, citing Tsuboi et al., Chem. Lett. 1982, 1909. View Source
- [2] Tsuboi, S.; Muranaka, K.; Sakai, T.; Takeda, A. Highly stereo- and regioselective alkylation of alkylidenemalonates. Application to the synthesis of (±)-canadensolide. J. Org. Chem. 1986, 51, 4944–4946. View Source
